molecular formula C10H7N3O B034905 Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 104149-51-1

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B034905
CAS No.: 104149-51-1
M. Wt: 185.18 g/mol
InChI Key: SEZDRVKQIPFVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes pyridine, pyrrole, and pyrazine moieties, making it a versatile scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one typically involves multi-step procedures that include the formation of the pyrrole and pyrazine rings followed by their fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired heterocyclic system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is unique due to its fused ring system that combines pyridine, pyrrole, and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)7-3-1-5-11-9(7)12-10/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZDRVKQIPFVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C3=CC=CN23)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443363
Record name Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104149-51-1
Record name Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 2
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 3
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 4
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 5
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 6
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.